molecular formula C13H12N2O4S B14608584 4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide CAS No. 58757-66-7

4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide

Cat. No.: B14608584
CAS No.: 58757-66-7
M. Wt: 292.31 g/mol
InChI Key: XHYOJBMLVDUPQG-UHFFFAOYSA-N
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Description

4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxy group, a sulfonamide group, and a quinone-like structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide typically involves the reaction of 2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene with benzene-1-sulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as trifluoromethanesulfonic acid and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzene and sulfonamide compounds .

Scientific Research Applications

4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide involves its interaction with various molecular targets and pathways. The compound’s quinone-like structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent biological effects. The sulfonamide group also contributes to its activity by interacting with specific enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The presence of both a quinone-like structure and a sulfonamide group makes it particularly versatile and valuable in various scientific and industrial applications.

Properties

CAS No.

58757-66-7

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

4-[(2,4-dihydroxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H12N2O4S/c14-20(18,19)12-5-2-10(3-6-12)15-8-9-1-4-11(16)7-13(9)17/h1-8,16-17H,(H2,14,18,19)

InChI Key

XHYOJBMLVDUPQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=C(C=C2)O)O)S(=O)(=O)N

Origin of Product

United States

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